molecular formula C13H12INO B084570 alpha-(4-Iodoanilino)-ortho-cresol CAS No. 13159-82-5

alpha-(4-Iodoanilino)-ortho-cresol

Cat. No.: B084570
CAS No.: 13159-82-5
M. Wt: 325.14 g/mol
InChI Key: XULXYJODKHEBHB-UHFFFAOYSA-N
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Description

Alpha-(4-Iodoanilino)-ortho-cresol: is an organic compound that features both an iodine-substituted aniline group and a cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(4-Iodoanilino)-ortho-cresol typically involves the iodination of aniline followed by coupling with ortho-cresol. One common method involves the use of sodium bicarbonate and iodine in a suitable solvent to iodinate aniline, followed by a coupling reaction with ortho-cresol under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity, as well as the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Alpha-(4-Iodoanilino)-ortho-cresol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism by which alpha-(4-Iodoanilino)-ortho-cresol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Alpha-(4-Iodoanilino)-ortho-cresol is unique due to the presence of both an iodine-substituted aniline group and a cresol moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler compounds .

Biological Activity

Alpha-(4-Iodoanilino)-ortho-cresol is an organic compound with significant biological activity, particularly concerning its interactions with various molecular targets. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12INO
  • Molecular Weight : 325.14 g/mol
  • CAS Number : 13159-82-5

The compound features an iodine-substituted aniline group and an ortho-cresol moiety, which contribute to its unique reactivity and biological effects. The iodine substituent enhances the compound's affinity for biological targets, influencing its mechanism of action.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways and cellular processes.
  • Reactive Oxygen Species (ROS) Production : Similar to other compounds that inhibit mitochondrial function, this compound may induce ROS production, affecting cell viability and proliferation .
  • Modulation of Receptor Signaling : The compound may influence receptor pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound has potential applications in several areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by disrupting mitochondrial function and energy metabolism .
  • Antimicrobial Effects : The compound's phenolic structure may confer antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies

  • Inhibition of Mitochondrial Complex I :
    • A study demonstrated that compounds similar to this compound could inhibit mitochondrial NADH-ubiquinone oxidoreductase (Complex I), leading to reduced ATP production and increased ROS generation. This mechanism was linked to enhanced apoptosis in glycolysis-deficient cancer cells .
  • Impact on Tumor Growth :
    • In vivo studies on animal models have shown that treatment with related compounds leads to significant reductions in tumor size, suggesting that this compound may have similar effects .
  • Cell Viability Assays :
    • Cell viability assays conducted on various cancer cell lines revealed that this compound reduces cell proliferation in a dose-dependent manner, indicating its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundIodine-substituted aniline + ortho-cresolPotential anticancer and antimicrobial
4-IodoanilineSimpler iodine-substituted anilineLimited biological studies
Ortho-cresolPhenolic compound without iodineAntimicrobial properties
Alpha,alpha’-Bis(4-Iodoanilino)-p-xyleneTwo iodine-substituted aniline groupsMore complex synthetic applications

Properties

IUPAC Name

2-[(4-iodoanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULXYJODKHEBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13159-82-5
Record name ALPHA-(4-IODOANILINO)-ORTHO-CRESOL
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